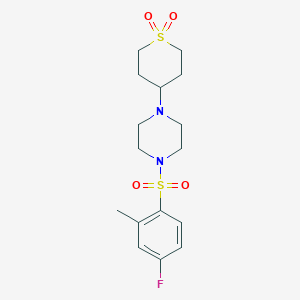

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Description

4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a synthetic sulfonamide-containing compound featuring a piperazine ring linked to a tetrahydrothiopyran 1,1-dioxide scaffold. The 4-fluoro-2-methylphenylsulfonyl group contributes to its unique electronic and steric properties, which may influence receptor binding, metabolic stability, and solubility. This compound is structurally characterized by:

- Tetrahydrothiopyran 1,1-dioxide core: A conformationally restrained six-membered ring with two sulfone oxygen atoms, increasing polarity.

- 4-Fluoro-2-methylphenyl substituent: Balances lipophilicity and electron-withdrawing effects.

Properties

IUPAC Name |

4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O4S2/c1-13-12-14(17)2-3-16(13)25(22,23)19-8-6-18(7-9-19)15-4-10-24(20,21)11-5-15/h2-3,12,15H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDIVPJVHWXTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties:

Key Findings from Structural Comparisons

In Analog 1, the 2-methoxyphenyl group introduces electron-donating properties, which may reduce sulfonyl group reactivity and alter metabolic pathways .

Impact of Core Heterocycles :

- The tetrahydrothiopyran 1,1-dioxide scaffold in the target compound and Analog 4 offers conformational rigidity, whereas Analog 3 's pyridothiadiazine dioxide introduces a fused bicyclic system. The latter may enhance binding specificity but reduce solubility due to increased planarity .

Functional Group Contributions: Analog 2's Fmoc group renders it unsuitable for therapeutic use but highlights the versatility of piperazine in synthetic chemistry (e.g., peptide coupling) .

Inferred Pharmacological Implications

- Target Compound vs. Analog 1 : The fluorine atom in the target compound may enhance metabolic stability compared to Analog 1’s methoxy group, which is prone to oxidative demethylation .

- Target Compound vs.

- Target Compound vs. Analog 4: The sulfonylpiperazine moiety in the target compound could improve enzyme inhibition (e.g., carbonic anhydrase) compared to Analog 4’s aminopiperidine, which may act as a substrate for amine transporters .

Biological Activity

The compound 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 335.40 g/mol. The structure includes a piperazine ring and a thiopyran moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀F₁N₃O₂S |

| Molecular Weight | 335.40 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties . For instance, research has shown that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published in Journal of Medicinal Chemistry, a related compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity .

Neurological Effects

The compound's potential neuroprotective effects have also been explored. Similar compounds have been shown to modulate neurotransmitter levels and exhibit protective effects against neurotoxicity induced by various agents.

Case Study:

A study investigating the neuroprotective effects of related sulfonamide compounds revealed that they could mitigate oxidative stress in neuronal cells exposed to neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The mechanism was attributed to the inhibition of apoptotic pathways and enhancement of antioxidant defenses .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes: It may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways: The compound could affect signaling pathways associated with apoptosis and cell survival.

- Antioxidant Activity: It may enhance cellular antioxidant capacity, protecting cells from oxidative damage.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine ring, followed by coupling with the tetrahydrothiopyran-dioxide scaffold. Key steps include:

- Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane or THF at 0–25°C .

- Coupling : Using nucleophilic substitution or Buchwald–Hartwig amination to attach the sulfonylated piperazine to the tetrahydrothiopyran-dioxide core. Reaction temperatures (50–80°C) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) are critical for yield optimization .

- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., sulfonyl group at δ ~3.2 ppm for S=O, aromatic protons at δ ~7.0–7.5 ppm) .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., S–O bond ~1.43 Å, torsional angles in the piperazine ring) and confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : SAR studies should focus on:

- Substituent Variation : Modifying the 4-fluoro-2-methylphenyl group (e.g., replacing fluorine with Cl/CF₃) to assess electronic effects on target binding .

- Scaffold Optimization : Introducing heterocycles (e.g., thiophene or pyridine) into the tetrahydrothiopyran core to enhance solubility or rigidity .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or GPCRs) .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinements?

- Methodological Answer : Address discrepancies through:

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data with DFT-optimized structures .

- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., piperazine ring inversion) .

- Error Analysis in Crystallography : Refine H-atom positions using riding models and constrain displacement parameters (Uiso) during least-squares minimization .

Q. What experimental approaches are recommended for elucidating the compound’s pharmacological targets?

- Methodological Answer : Use:

- Radioligand Binding Assays : Screen against receptor panels (e.g., serotonin/dopamine receptors) using tritiated analogs .

- Enzyme Inhibition Studies : Measure IC₅₀ values against sulfotransferases or kinases via fluorometric assays .

- Cellular Phenotyping : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in disease models .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be investigated?

- Methodological Answer : Employ:

- Kinetic Studies : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to confirm sulfonate ester intermediate formation .

- Computational Analysis : Calculate activation energies (ΔG‡) for transition states using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.